

# leaving group ability bromine vs chloride azido compounds

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## Compound Focus: 1-Azido-2-bromoethane

CAS No.: 19263-22-0

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## Comparison of Leaving Groups in Azido Compound Synthesis

The quantitative data below summarizes findings from a kinetic study that compared the reactivity of different leaving groups, including chloride and bromide, in a model nucleophilic substitution reaction with azide ions ([1]).

Leaving Group (X)	Relative Half-Life (minutes)	Qualitative Reactivity
Triflate (TfO <sup>-</sup> )	~1 (fastest)	Excellent
<b>Bromide (Br<sup>-</sup>)</b>	<b>~28</b>	<b>Good</b>
Iodide (I <sup>-</sup> )	~28	Good
<i>p</i> -Toluenesulfonate (TsO <sup>-</sup> )	~1500	Moderate
Methanesulfonate (MsO <sup>-</sup> )	~1500	Moderate
<b>Chloride (Cl<sup>-</sup>)</b>	<b>&gt;4000 (slowest)</b>	<b>Poor</b>

Source: Adapted from kinetic studies of 1,1,1-tris(X-methyl)ethane reactions with sodium azide in deuterated DMSO at 100°C [1].

Key conclusions from the data include:

- **Bromide is a superior leaving group to Chloride:** Under the tested conditions, the bromo-substituted compound reacted significantly faster (half-life of ~28 minutes) than the chloro-substituted compound (half-life of over 4000 minutes) [1].
- **Reactivity Order:** The observed reactivity order was **Triflate > Iodide ≈ Bromide > Sulfonates (TsO<sup>-</sup>/MsO<sup>-</sup>) > Chloride** [1].
- **Exception to pKa Guidance:** The study noted that while leaving group ability often correlates with the pKa of its conjugate acid, sulfonate groups (TsO<sup>-</sup>, MsO<sup>-</sup>) were less reactive than bromide and iodide in this specific, sterically hindered system, which is an unusual finding [1].

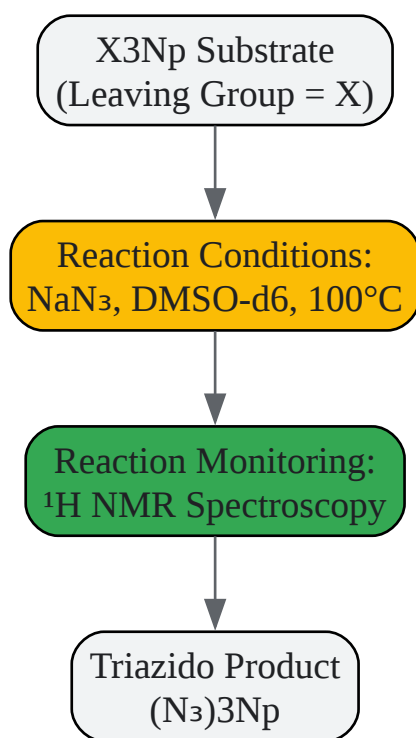
## Detailed Experimental Protocol

The quantitative data in the table above was generated using the following methodology ([1]):

- **Reaction Model:** The study investigated the nucleophilic substitution on a sterically hindered neopentyl skeleton: 1,1,1-tris(X-methyl)ethane (X<sub>3</sub>Np), where X is the leaving group.
- **Reaction Conditions:**
  - **Nucleophile:** Sodium azide (NaN<sub>3</sub>) in excess.
  - **Solvent:** Deuterated dimethyl sulfoxide (DMSO-*d*6).
  - **Temperature:** 100 °C.
  - **Monitoring Method:** The reaction was monitored using **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) spectroscopy**. The integration of the methyl group signals of the starting material and products was tracked over time.
- **Kinetic Analysis:** The reaction was confirmed to follow second-order kinetics. The half-life (time for 50% conversion to the triazido product) was used as the key metric to compare the reactivity of different leaving groups.

## Reaction Workflow

The diagram below illustrates the general substitution process used in the kinetic study to compare leaving groups.



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## Key Chemical Principles

The performance of bromine and chlorine as leaving groups can be understood through these fundamental concepts:

- **Leaving Group Ability and Basicity:** A good leaving group is generally the conjugate base of a strong acid, meaning it is a **weak base**. The lower the pK<sub>a</sub> of the conjugate acid (HX), the better the leaving group (X<sup>-</sup>). HBr has a pK<sub>a</sub> of around -9, while HCl has a pK<sub>a</sub> of around -7, making Br<sup>-</sup> a weaker base and a better leaving group than Cl<sup>-</sup> [2].
- **The Role of Steric Hindrance:** The experimental data comes from a neopentyl system, which is highly sterically hindered. This hindrance can slow down nucleophilic substitution reactions and sometimes alter the expected order of leaving group reactivity, potentially explaining why certain sulfonates were less effective than halides in this case [1].

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## References

1. Kinetics of Nucleophilic Substitution of Compounds ... [pmc.ncbi.nlm.nih.gov]

2. What Makes A Good Leaving Group? [masterorganicchemistry.com]

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